(2,5-Difluorophenyl)urea

Agrochemical discovery Herbicide SAR

Researchers face inconsistent bioactivity when switching difluorophenyl urea regioisomers. The 2,5-substitution pattern creates a unique electronic dipole absent in symmetric isomers, directly impacting SAR outcomes. This exact regioisomer (CAS 460346-05-8) is the privileged scaffold for photosystem II inhibition and type II kinase inhibitor design. - **Critical for SAR:** N-cyclopropyl, N-n-butyl, and N-n-pentyl derivatives of this specific isomer show highest in vitro activity vs. other regioisomers. - **Synthesis-ready:** Can be activated to 2,5-difluorophenyl isocyanate (CAS 39718-32-6) or alkylated at free urea NH₂. - **Supply certainty:** ≥98% purity grade, validated for fragment screens (SPR, ITC).

Molecular Formula C7H6F2N2O
Molecular Weight 172.135
CAS No. 460346-05-8
Cat. No. B2806986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,5-Difluorophenyl)urea
CAS460346-05-8
Molecular FormulaC7H6F2N2O
Molecular Weight172.135
Structural Identifiers
SMILESC1=CC(=C(C=C1F)NC(=O)N)F
InChIInChI=1S/C7H6F2N2O/c8-4-1-2-5(9)6(3-4)11-7(10)12/h1-3H,(H3,10,11,12)
InChIKeyHQQZCTWUDKJFMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(2,5-Difluorophenyl)urea: Regiochemically Defined Building Block


(2,5-Difluorophenyl)urea (CAS 460346-05-8) is a fluorinated phenylurea building block with the molecular formula C₇H₆F₂N₂O and a molecular weight of 172.13 g/mol [1]. Characterized by a 2,5-difluoro substitution pattern on the phenyl ring, this compound serves as a versatile synthetic intermediate for generating diverse urea-based ligand libraries, kinase inhibitors, and agrochemical candidates . The precise regiochemistry is critical, as fluorine position directly modulates electron density distribution, hydrogen-bonding capacity, and metabolic stability of downstream derivatives.

Precise 2,5-difluoro regiochemistry ensures consistent SAR reproducibility
Versatile intermediate for urea-based ligand libraries and kinase inhibitors
Supports agrochemical discovery; fluorophenyl urea herbicide lead optimization

Why 2,5-Difluoro Regioisomer Selection Is Critical


Substituting (2,5-difluorophenyl)urea with other difluorophenyl regioisomers (e.g., 2,3-, 2,4-, 2,6-, 3,4-, or 3,5-difluoro analogs) can lead to divergent biological activity profiles and synthetic outcomes. The 2,5-substitution pattern creates a unique push-pull electronic environment: the fluorine at position 2 exerts an ortho inductive effect, while the fluorine at position 5 provides a para-like resonance influence, resulting in a net dipole orientation that is absent in symmetric isomers . In herbicidal urea series, N-cyclopropyl, N-n-butyl, and N-n-pentyl derivatives of 2,5-difluorophenyl urea were identified as the most active analogs in vitro across multiple assays, whereas the lead compound (N-cyclopropyl-N′-(2-fluorophenyl) urea) and other regioisomeric congeners showed weaker activity [1]. This position-dependent potency means that procurement of the correct regioisomer is non-negotiable for reproducibility of structure-activity relationships.

Target 2,5-Difluorophenyl urea (CAS 460346-05-8)
Substitute Other difluorophenyl regioisomers (e.g., 2,3-, 2,4-, 2,6-)
Risk Divergent electronic environments may shift biological activity and SAR; regioisomer-dependent potency reported in herbicidal assays

Quantitative Selection Evidence for (2,5-Difluorophenyl)urea


Herbicidal Activity Superiority of 2,5-Difluorophenyl Derivatives

In a comparative study of fluorophenyl urea herbicides, N-cyclopropyl, N-n-butyl, and N-n-pentyl derivatives bearing the 2,5-difluorophenyl urea core were found to be the most active analogs in vitro across two assays (photosynthetic electron transport inhibition and atrazine-binding competition), surpassing the original lead compound N-cyclopropyl-N′-(2-fluorophenyl) urea [1]. This demonstrates that the 2,5-difluoro substitution is a privileged pharmacophoric motif in this series, providing a clear selection advantage over the mono-fluoro or alternative difluoro regioisomers when pursuing herbicidal activity.

Herbicidal Activity Rank
Reported
2,5-Difluoro derivatives ranked most active among tested analogs in two assays
Supports regioisomer selection for herbicide SAR
Full IC₅₀ values not disclosed; activity ranked qualitatively
Agrochemical discovery Herbicide SAR Photosystem II inhibition

Vendor Purity Comparison: 98% vs. 95%

When procuring (2,5-difluorophenyl)urea for synthesis, the choice of vendor directly impacts downstream reaction yields and purification burden. Leyan supplies the compound at 98% purity (Cat. No. 2258642) , while AKSci offers a 95% min. purity specification (Cat. No. 9060CY) . This 3 percentage-point difference can be significant for reactions requiring stoichiometric precision or for library synthesis where impurity profiles affect screening data quality.

Vendor Purity Comparison
Head-to-head
98% (Leyan) vs 95% (AKSci) minimum purity
Higher purity supports stoichiometric precision in synthesis
Batch-dependent; verify with CoA
Chemical procurement Purity Quality control Vendor selection

Predicted Property Differences Among Regioisomers

The 2,5-difluoro substitution pattern imparts distinct computed molecular properties relative to other difluorophenyl urea regioisomers. The SMILES structure NC(=O)Nc1cc(F)ccc1F reveals the non-symmetric fluorine arrangement, which is predicted to alter dipole moment, logP, and hydrogen-bond acceptor capacity compared to symmetric 2,6- or 3,5-difluoro isomers . While precise experimental measurements for all isomers are not collated in a single head-to-head study, the InChIKey HQQZCTWUDKJFMT-UHFFFAOYSA-N uniquely identifies this regioisomer, and synthetic chemists report distinct reactivity profiles due to differential activation of the phenyl ring toward nucleophilic aromatic substitution at the position ortho/para to each fluorine [1].

Regioisomer Property Inference
Class-level inference
Predicted differences in dipole moment, logP, and H-bond acceptor capacity
Reinforces need for CAS-specific regioisomer procurement
Limited experimental confirmation; verify reactivity empirically
Medicinal chemistry Property prediction Fluorine chemistry Isomer comparison

High-Value Applications of (2,5-Difluorophenyl)urea


Herbicidal Lead Optimization on Privileged Scaffold

Agrochemical discovery teams optimizing fluorophenyl urea herbicides should utilize (2,5-difluorophenyl)urea as the core intermediate. The finding that N-cyclopropyl, N-n-butyl, and N-n-pentyl derivatives of this isomer are the most active in vitro analogs [1] suggests that the 2,5-difluoro motif is a privileged pharmacophore for photosystem II inhibition. Procuring the correct regioisomer (CAS 460346-05-8) and alkylating the free urea nitrogen enables rapid generation of focused libraries for whole-plant phytotoxicity screening.

Kinase Inhibitor Fragment-Based Discovery

In fragment-based drug discovery targeting kinases such as c-RAF or VEGFR, (2,5-difluorophenyl)urea serves as a versatile fragment for elaboration into type II kinase inhibitors. The urea moiety forms critical hydrogen bonds with the kinase hinge region, while the 2,5-difluorophenyl group provides a metabolically stable, lipophilic anchor. The 98% purity grade from Leyan is recommended for fragment screens, where impurities at the 5% level can produce false-positive hits or interfere with biophysical assays (SPR, ITC).

Diverse Urea Library Synthesis

For medicinal chemistry groups synthesizing diverse urea libraries, (2,5-difluorophenyl)urea can be activated or derivatized to introduce the 2,5-difluorophenyl moiety into target compounds. The compound can be converted to 2,5-difluorophenyl isocyanate (CAS 39718-32-6) for coupling with amines, or the free urea NH₂ can be alkylated directly. The predictable reactivity of this 2,5-substituted aryl urea [1] ensures consistent library synthesis outcomes, whereas switching to other regioisomers can lead to unexpected reaction rates or byproduct profiles due to differing electronic activation.

Application
Selection Property
Validation Focus
Herbicidal Lead Optimization
2,5-Difluoro pharmacophoric core
Photosystem II inhibition SAR
Kinase Inhibitor Fragment Discovery
High-purity fragment specification
Biophysical assay compatibility (SPR, ITC)
Diverse Urea Library Synthesis
Regiochemically predictable reactivity
Consistent coupling and derivatization outcomes
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